2-(2-Hydroxyethoxy)ethyl octanoate

Description

Structural and Molecular Context within Polyether Esters

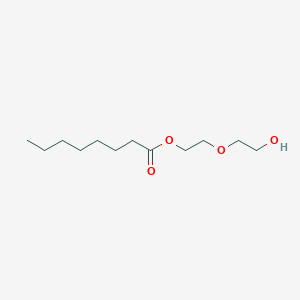

The molecular architecture of 2-(2-Hydroxyethoxy)ethyl octanoate (B1194180) is a clear illustration of a polyether ester. It is composed of two primary functional components: a hydrophilic diethylene glycol (a short polyether) chain and a lipophilic octanoate (a fatty acid ester) tail. The ester linkage connects the C8 fatty acid, octanoic acid, to the polyether backbone. This dual-character structure is fundamental to its surface-active properties.

Polyether-esters are a class of compounds that feature both ether and ester functional groups within their molecular structure. researchgate.netmearthane.com They can be simple molecules or complex block copolymers. researchgate.netacs.org In the case of 2-(2-Hydroxyethoxy)ethyl octanoate, the presence of ether linkages provides flexibility and hydrophilicity, while the ester group and the alkyl chain contribute to its hydrophobic character. This specific arrangement of atoms and functional groups dictates its physical and chemical behavior, such as its solubility and surface tension reducing capabilities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 7735-27-5 |

| Molecular Formula | C12H24O4 |

| Molecular Weight | 232.32 g/mol |

| Synonyms | Diethylene glycol monooctanoate |

Current Research Trajectories and Future Outlook for Polyether-Fatty Acid Esters

The current research landscape for polyether-fatty acid esters is heavily influenced by the global push for sustainability and green chemistry. nih.govresearchgate.net A significant trend is the move away from petroleum-based feedstocks, such as ethylene oxide, towards renewable, bio-based alternatives. researchgate.netmdpi.commdpi.com This shift is driven by both environmental regulations and growing consumer demand for eco-friendly products. researchgate.netfactmr.com

A prominent area of current research is the development of polyglycerol fatty acid esters (PGFEs). nih.govresearchgate.netsemanticscholar.org PGFEs are seen as green alternatives to traditional polyethylene glycol (PEG)-based surfactants. nih.govresearchgate.net The raw materials for PGFEs, glycerol and fatty acids, can be sourced from renewable vegetable oils. nih.govscispace.com This makes them biodegradable and aligns with the principles of a circular economy. researchgate.net Furthermore, PGFEs avoid the potential formation of 1,4-dioxane, a byproduct in the production of some PEG-based surfactants that has raised environmental and health concerns. nih.govnih.govmdpi.com

Future research will likely focus on:

Novel Bio-Based Feedstocks: Exploring a wider range of renewable resources, including waste biomass and algal oils, for the synthesis of new polyether-fatty acid esters. researchgate.netmdpi.com

Enzymatic Synthesis: Utilizing enzymes like lipases as catalysts for esterification, which offers a greener, more selective, and less energy-intensive alternative to traditional chemical synthesis. mdpi.comfao.orgnih.gov

Multi-Functional Esters: Designing molecules with enhanced functionalities, such as combined emulsifying, antioxidative, and antibacterial properties, for applications in the food and cosmetic industries. nih.gov

Improved Biodegradability: Tailoring the molecular structure of these esters to ensure complete and rapid degradation in various environmental compartments. nih.gov

The outlook for polyether-fatty acid esters is geared towards creating a new generation of high-performance, sustainable surfactants that meet the demands of a growing bio-based economy. factmr.comresearchandmarkets.compolarismarketresearch.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-12(14)16-11-10-15-9-8-13/h13H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHDTGNPTWQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497544 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-27-5 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Hydroxyethoxy Ethyl Octanoate and Analogues

Conventional Esterification Routes

Conventional esterification, typically the Fischer-Speier method, involves the reaction of a carboxylic acid (octanoic acid) with an alcohol (diethylene glycol) in the presence of an acid catalyst. mdpi.com This reversible reaction requires strategic manipulation of conditions to drive the equilibrium towards the formation of the ester product.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst is crucial for achieving efficient esterification. Strong mineral acids like sulfuric acid have historically been used, but heterogeneous solid acid catalysts are gaining prominence due to their reduced corrosivity, easier separation from the reaction mixture, and potential for reusability. mdpi.com

Catalyst Systems:

Homogeneous Catalysts: p-Toluene sulfonic acid is an effective catalyst for the direct esterification of alcohols like 2-(2-hydroxyethoxy)ethanol. google.com

Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., HY, HZSM-5), and metal oxides offer advantages for industrial processes. mdpi.comresearchgate.netgoogle.com They provide active sites for the reaction while simplifying downstream processing. mdpi.com For instance, in the synthesis of diethylene glycol monoethyl ether, a related compound, Amberlyst-15 has been shown to be an effective catalyst. google.com

Reaction Condition Optimization: The optimization of reaction parameters is essential for maximizing the conversion rate and selectivity. Key variables include:

Temperature: Higher temperatures generally increase the reaction rate. For fatty acid esterification, temperatures in the range of 120–140 °C are often necessary to achieve sufficient conversion with solid acid catalysts. chimia.ch A patented method for a similar esterification using 2-(2-hydroxyethoxy)ethanol specifies reaction temperatures between 110°C and 120°C. google.com

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor ester formation. google.com Molar ratios of diol to acid ranging from 8:1 to 15:1 have been employed effectively. google.com

Catalyst Concentration: The amount of catalyst influences the reaction rate. For p-toluenesulfonic acid, concentrations of 0.5 to 1 mole per mole of carboxylic acid are often used, with reaction times of 2 to 4 hours. google.com

The table below summarizes the performance of different solid acid catalysts in the synthesis of diethylene glycol monoethyl ether, an analogue reaction to the etherification component of the target molecule.

| Catalyst | Reactant Molar Ratio (Diethylene Glycol:Ethanol) | Temperature (°C) | Diethylene Glycol Conversion (%) | Selectivity (%) |

| HY (silicon-aluminum ratio 11) | 1:10 | 240 | 46.8 | 75.2 |

| Amberlyst-15 | 1:6 | 150 | 67.1 | 66.1 |

| Data sourced from a patent on the synthesis of diethylene glycol monoethyl ether. google.com |

Strategic Approaches for Yield Enhancement and Purity

Given the reversible nature of esterification, several strategies are employed to enhance the yield of 2-(2-hydroxyethoxy)ethyl octanoate (B1194180). mdpi.com

Water Removal: The continuous removal of water, a byproduct of the reaction, is the most common strategy to drive the equilibrium towards the product side. chimia.chwikipedia.org This is often achieved through techniques like azeotropic distillation or the use of a Dean-Stark apparatus.

Reactive Distillation: This process integrates reaction and separation into a single unit. The esterification of fatty acids can be performed continuously using reactive distillation, where the water produced is continuously removed along with excess alcohol. chimia.ch This method can lead to lower operating costs and reduced environmental impact. chimia.ch

Use of Excess Reactant: As mentioned, employing a significant molar excess of the alcohol (diethylene glycol) can increase the conversion of the limiting reactant (octanoic acid). google.com After the reaction, the excess alcohol can be removed, often by vacuum distillation. chimia.ch

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a green alternative to conventional chemical methods for producing esters. lmaleidykla.lt Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are particularly effective biocatalysts for this purpose, capable of catalyzing esterification in non-aqueous environments. mdpi.comnih.gov This approach offers high selectivity under mild reaction conditions, reducing byproduct formation and energy consumption. lmaleidykla.lt

Biocatalyst Selection and Lipase (B570770) Specificity in Esterification

The selection of an appropriate lipase is a critical first step in developing an efficient biocatalytic process. Lipases from different microbial sources exhibit varying specificities and stabilities.

Commonly Used Lipases: Commercial lipases are often preferred for their availability and proven efficacy. Lipase B from Candida antarctica (often immobilized, as in Novozym® 435) is widely used due to its high activity and stability in a broad range of esterification reactions. mdpi.comresearchgate.netnih.gov Lipases from Rhizomucor miehei (e.g., Lipozyme® RM IM) and Yarrowia lipolytica also show high potential for synthesizing various esters. lmaleidykla.ltresearchgate.netnih.gov

Immobilization: Immobilized lipases are generally favored as they offer enhanced stability and can be easily recovered and reused for multiple reaction cycles, which is crucial for process economics. researchgate.net For example, the synthesis of 2-ethylhexyl palmitate utilized an immobilized lipase from Candida sp. 99-125 that was stable for at least four batches. researchgate.net

Screening for Optimal Performance: A screening process is typically conducted to identify the most active and stable lipase for the specific substrates. In the synthesis of phenethyl octanoate, for instance, screening of six different lipases revealed that immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) was one of the most active enzymes for the reaction. lmaleidykla.ltlmaleidykla.lt

The following table presents a selection of lipases and their application in the synthesis of various octanoate esters.

| Lipase | Substrates | Product | Key Finding |

| Novozym® 435 (Candida antarctica lipase B) | Cetyl alcohol, Octanoic acid | Cetyl octanoate | Identified as the best catalyst among three screened lipases for this synthesis in supercritical CO2. researchgate.net |

| Lipozyme® RM IM (Rhizomucor miehei lipase) | 2-Phenylethanol, Octanoic acid | Phenethyl octanoate | Showed high conversion (63.8% in 2 hours) in screening experiments. lmaleidykla.lt |

| Soluble Candida antarctica lipase B | Thymol, Octanoic acid | Thymol octanoate | Found to be the most active biocatalyst compared to other soluble and immobilized lipases. mdpi.com |

Reaction Parameter Optimization for Biocatalytic Conversion

To maximize the efficiency of the enzymatic synthesis of 2-(2-hydroxyethoxy)ethyl octanoate, several reaction parameters must be optimized. Methodologies like Response Surface Methodology (RSM) are often employed to systematically determine the optimal conditions. lmaleidykla.ltlmaleidykla.lt

Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature is a balance between activity and stability. For many lipase-catalyzed reactions, temperatures between 30°C and 70°C are common. lmaleidykla.ltlmaleidykla.ltunife.it

Substrate Molar Ratio: The molar ratio of alcohol to acid can significantly impact conversion. While a stoichiometric ratio is ideal, an excess of one substrate may be used, although high concentrations of some alcohols or acids can inhibit or inactivate the lipase. mdpi.commdpi.com

Enzyme Loading: The concentration of the biocatalyst affects the reaction rate. Higher enzyme loads lead to faster conversions but also increase costs. Typical loadings range from 1% to 10% (w/w) of the total substrates. researchgate.netunife.it

Water Content/Removal: Although lipases require a small amount of water to maintain their catalytic conformation, excess water produced during esterification can promote the reverse reaction (hydrolysis). nih.gov In solvent-free systems, methods like applying a vacuum or using water adsorbents (e.g., silica gel, molecular sieves) can be used to remove water and improve yields. researchgate.netresearchgate.net

A study on the optimization of ethylene glycol oleate synthesis, a similar emollient ester, found that a temperature of 70°C, a substrate molar ratio of 1:2 (glycol:acid), and 1 wt% of lipase NS 88011 resulted in conversions above 99%. unife.it

Process Design for Enhanced Biocatalytic Efficiency

Solvent-Free Systems: Conducting the reaction in a solvent-free medium is highly desirable as it reduces costs, minimizes environmental impact, and simplifies product purification. mdpi.comresearchgate.net The synthesis of various fatty acid esters, including thymol octanoate and 2-ethylhexyl 2-methylhexanoate, has been successfully performed in solvent-free systems. mdpi.commdpi.com

Enzyme Reuse: The ability to reuse the biocatalyst is a key advantage of using immobilized enzymes. After each reaction cycle, the enzyme can be recovered (e.g., by filtration) and reused. Studies on the synthesis of ethylene glycol oleate showed good conversions for up to two cycles, with a gradual reduction in subsequent cycles. unife.it

Reactor Configuration: The reaction can be performed in various reactor types. Batch reactors are common for optimization studies. mdpi.com For larger-scale production, continuous packed-bed reactors containing the immobilized lipase can offer higher productivity and process efficiency. researchgate.net

Synthesis of Related Polyether and Fatty Acid Ester Derivatives

The synthesis of esters derived from polyethers like polyethylene glycol (PEG) and fatty acids is a well-established field, offering pathways to a wide array of molecules with tunable properties. These derivatives are valuable as surfactants, emulsifiers, plasticizers, and in biomedical applications. uq.edu.audynaglycolsindia.com The core of these syntheses involves the formation of an ester linkage between a hydroxyl group of the polyether and the carboxyl group of a fatty acid.

The functionalization of polyethylene glycol (PEG) with fatty acids to form esters like this compound can be achieved through several synthetic routes, primarily chemical and enzymatic esterification.

Chemical Synthesis: Chemical esterification is a common method for producing PEG esters. This can be accomplished through:

Direct Esterification: This process involves reacting a fatty acid (e.g., octanoic acid) directly with a polyethylene glycol (e.g., diethylene glycol or triethylene glycol). The reaction is typically carried out at high temperatures (110-190°C) and may use a catalyst, such as p-toluene sulfonic acid or sulfo-aromatic compounds, to improve the reaction rate and yield. dss.go.thresearchgate.net

Transesterification: This pathway uses a fatty acid ester (like a methyl or ethyl ester) or a triglyceride (like a vegetable oil) as the starting material, which then reacts with the glycol. dss.go.thgoogle.com This method is often preferred when starting from natural oils. The reaction is conducted at elevated temperatures (180–280°C) in the presence of a catalyst, such as lithium carbonate or sodium/potassium salts. dss.go.thgoogle.com An advantage of transesterification is that it can proceed at atmospheric pressure, avoiding the need for high-pressure vessels. google.com

Enzymatic Synthesis: An alternative to chemical synthesis is the use of enzymes, particularly lipases, as catalysts. uq.edu.auresearchgate.net This approach offers milder reaction conditions and can be more selective, reducing the formation of byproducts. The enzymatic synthesis of PEG esters has been demonstrated to be an effective replacement for chemical methods, providing a simpler and more environmentally friendly technology. uq.edu.auresearchgate.net Key parameters that are optimized for this process include the choice of organic solvent, temperature, water content, and the molar ratio of reactants. For example, the synthesis of various PEG-400 fatty acid esters mediated by pancreatic lipase achieved high yields under optimized conditions. uq.edu.auresearchgate.net

| Synthetic Method | Reactants | Catalyst | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|---|

| Direct Esterification | Fatty Acid + Glycol | p-Toluene sulfonic acid / Sulfo-aromatic compounds | 110–190°C, 3-12 hours | Up to 95.1% | dss.go.thresearchgate.net |

| Transesterification | Triglyceride (Oil) + Glycol | Lithium Carbonate | 180–190°C, 10 hours | Not specified | dss.go.th |

| Enzymatic Synthesis | Fatty Acid + PEG-400 | Pancreatic Lipase | 25°C, 48 hours, Benzene/Hexane solvent | 44-80% | uq.edu.auresearchgate.net |

Control of Branching: The degree of branching in poly(ether ester)s can be controlled by copolymerizing oligomeric monomers with different numbers of functional groups. For instance, reacting a linear polyethylene glycol (PEG) diol (an A₂ monomer) with a trifunctional monomer like 1,3,5-benzenetricarbonyl trichloride (a B₃ monomer) can produce highly branched, gel-free polymers. elsevierpure.comresearchgate.net The degree of branching can be tailored by adjusting the length of the PEG diol, which in turn affects the distance between branch points and influences the thermal properties of the resulting material. elsevierpure.comresearchgate.net Such alterations in the chemical structure, including the number of branches and the presence of aromatic rings, can significantly impact the material's properties. nih.gov

Heterobifunctional PEGs: A key strategy for creating advanced materials involves the synthesis of heterobifunctional or heterotelechelic PEGs, which are PEG molecules with two different reactive functional end groups. mdpi.com This allows for subsequent, specific chemical modifications. A common approach is the asymmetric activation of one terminal hydroxyl group of a symmetrical PEG, often through monotosylation, which then allows for the selective introduction of different functionalities like azides, amines, or thiols at each end. mdpi.com Ring-opening polymerization of ethylene oxide using initiators that already contain a protected functional group is another powerful method to produce heterobifunctional PEGs with well-controlled molecular weights. researchgate.net

Post-Polymerization Modification: Another strategy is to modify the polymer after it has been synthesized. For example, a ruthenium-catalyzed, post-polymerization oxyfunctionalization can introduce ester linkages into the backbone of a standard PEG chain. nih.gov This method can be used to synthesize copolymers like poly[(ethylene glycol)-co-(glycolic acid)] from commercially available PEGs with minimal impact on the molecular weight. nih.gov This introduces degradability into the otherwise stable PEG structure. nih.gov Solid-phase synthesis offers a chromatography-free method for the stepwise addition of monomer units, allowing for the creation of nearly monodisperse PEGs and their derivatives with different functionalities at the terminals. nih.gov

Growing environmental concerns have spurred research into the use of renewable resources for chemical synthesis. Bio-based polyol esters, derived from materials like vegetable oils, represent a sustainable alternative to petroleum-based products. mdpi.com

There are several synthetic routes to convert vegetable oils into polyols, which can then be esterified:

Epoxidation and Ring-Opening: This is a common method where the double bonds in the fatty acid chains of vegetable oils are first epoxidized. The resulting epoxide rings can then be opened by various nucleophiles, including alcohols, to introduce hydroxyl groups. bohrium.com

Transesterification: Vegetable oils can be transesterified with polyols like glycerol or other glycols to produce new polyol esters. This reaction exchanges the glycerol backbone of the triglyceride for another alcohol, yielding fatty acid esters with free hydroxyl groups. dss.go.th

Thiol-Ene Chemistry: This approach involves the reaction of double bonds in vegetable oils with a thiol-containing compound that also has a hydroxyl group, such as 2-mercaptoethanol or α-thioglycerol. mdpi.comresearchgate.net This reaction proceeds via a thiol-ene coupling mechanism, often initiated by UV radiation, and is an efficient way to introduce hydroxyl functionalities. mdpi.comresearchgate.net

Ozonolysis and Hydrogenation: This two-step process first involves breaking the double bonds in the vegetable oil using ozone (ozonolysis), which forms ozonides. These intermediates are then reduced (hydrogenated) to yield polyols with primary hydroxyl groups. bohrium.com

| Bio-Based Source | Synthetic Route | Key Reagents | Resulting Polyol Type | Reference |

|---|---|---|---|---|

| Corn Oil | Thiol-Ene Reaction | 2-Mercaptoethanol | Polyol with secondary hydroxyl groups | mdpi.com |

| α-Phellandrene | Thiol-Ene Reaction | 2-Mercaptoethanol or α-Thioglycerol | Polyols with primary or secondary hydroxyls | researchgate.net |

| Soybean Oil | Transesterification | Ethylene Glycol, Diethylene Glycol, etc. | Mixture of fatty acid glycol monoesters | dss.go.th |

| General Vegetable Oils | Epoxidation followed by Ring Opening | Peracetic acid, Alcohol/Acid | Polyols with secondary hydroxyl groups | bohrium.com |

| Lysine | Not specified | Not specified | Bio-based polyol | rsc.org |

These novel routes provide a sustainable platform for producing a wide range of polyol esters, contributing to the development of greener chemicals and materials. acs.org

Role in Dispersant and Emulsifier Systems

The efficacy of this compound as a dispersant and emulsifier stems from its molecular structure, which enables it to reduce interfacial tension between immiscible phases. This characteristic is crucial for creating and stabilizing complex mixtures such as dispersions and emulsions.

While direct studies on the use of this compound for carbon nanotube (CNT) dispersion are not extensively documented, its properties as a nonionic surfactant suggest a significant potential role. Nonionic surfactants are widely employed to exfoliate and stabilize CNTs in aqueous and organic media. The mechanism involves the adsorption of the surfactant's hydrophobic tail onto the CNT surface, while the hydrophilic head extends into the surrounding medium, providing steric hindrance that prevents re-aggregation of the nanotubes. This stabilization is critical for harnessing the unique electrical and mechanical properties of CNTs in various applications. The effectiveness of a dispersant is often related to its ability to lower the surface energy of the solid particles and create a barrier to agglomeration.

The selection of a suitable surfactant for CNT dispersion is a complex process that depends on the specific type of CNT, the desired solvent, and the intended application. Key parameters for a surfactant in this context include its hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and its molecular geometry, all of which influence its adsorption behavior and stabilizing efficiency.

Table 1: Surfactant Properties of a Diethylene Glycol Monoester Analogue

| Property | Value | Significance in Dispersion |

|---|---|---|

| HLB Value | ~5 | Indicates a preference for oil-in-water or water-in-oil systems, influencing dispersibility in different media. |

| Chemical Class | Nonionic Surfactant | Provides stability through steric repulsion, which is often more robust to changes in pH and ionic strength than electrostatic stabilization. |

| Solubility | Soluble in most oils | Suggests good interaction between the lipophilic tail and the hydrophobic surface of carbon nanotubes. |

Note: The data in this table is for Diethylene Glycol Monooleate, a compound analogous to this compound, and is provided for illustrative purposes.

As a surface-active agent, this compound can significantly lower the interfacial tension between oil and water phases, a fundamental requirement for an effective emulsifier. Its amphiphilic structure allows it to position itself at the oil-water interface, creating a stable film that prevents the coalescence of droplets. This property is vital in the formulation of a wide array of products, from industrial fluids to personal care items.

The emulsifying efficacy of a surfactant is determined by its ability to form stable micelles and its HLB value. A lower HLB value, as seen in analogous diethylene glycol monoesters, typically favors the formation of water-in-oil emulsions, while higher HLB values are suited for oil-in-water emulsions. The versatility of glycol ether esters allows them to be used in both types of systems, sometimes in combination with other surfactants to achieve the desired stability and droplet size.

Table 2: Interfacial Properties of Nonionic Surfactants

| Property | Typical Range | Importance in Emulsification |

|---|---|---|

| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻² mol/L | The concentration at which surfactant molecules begin to form micelles, significantly reducing surface tension. |

| Surface Tension Reduction | Can reduce water surface tension from ~72 mN/m to ~30-40 mN/m | A measure of the surfactant's efficiency at the interface, directly impacting its emulsifying power. |

Note: The values in this table are representative of nonionic surfactants and are intended to illustrate the expected performance of this compound.

Integration into Polymeric Materials and Advanced Formulations

The unique combination of a flexible ether linkage and an ester group in this compound makes it a suitable candidate for integration into various polymeric systems. It can act as a plasticizer, compatibilizer, or a reactive component, modifying the physical and chemical properties of the final material.

Polyethylene glycol (PEG) and its derivatives are widely used in pharmaceutical and industrial applications due to their biocompatibility, solubility, and versatile chemical properties. Diethylene glycol, a structural component of this compound, is the dimer of ethylene glycol, the monomer unit of PEG. nih.govazom.com This structural similarity suggests a high degree of compatibility between this compound and PEG-based systems.

In such systems, it can function as a co-surfactant or a solubilizing agent, particularly for hydrophobic active ingredients in PEG formulations. ualberta.ca Its ester group can also provide a site for further chemical modification or interaction within a larger polymer network. The presence of such a molecule can influence the viscosity, thermal properties, and release characteristics of PEG-based hydrogels and drug delivery systems.

The growing interest in biodegradable polymers has led to extensive research into modifying their properties to suit various applications. Biopolymers like polyhydroxyalkanoates (PHAs), which include polyhydroxyoctanoate, often exhibit high brittleness, limiting their use. Plasticizers are added to improve their flexibility and processability. aidic.it

Esters, particularly those derived from biomass resources, are considered promising "green" plasticizers. mdpi.com this compound, with its ester and ether functionalities, has the potential to act as an effective plasticizer for PHAs. The octanoate tail can interact with the polymer chains, while the hydrophilic head can modify the surface properties of the material. The incorporation of such a plasticizer can lower the glass transition temperature and elastic modulus of the biopolymer, resulting in a more flexible and durable material. atlantis-press.com

Table 3: Potential Effects of this compound as a Biopolymer Plasticizer

| Property Modified | Expected Outcome | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | The plasticizer increases the free volume between polymer chains, allowing for greater mobility at lower temperatures. |

| Tensile Strength | Decrease | The plasticizer reduces the intermolecular forces between polymer chains. |

| Elongation at Break | Increase | The increased flexibility allows the material to stretch more before breaking. |

| Processability | Improvement | The reduction in viscosity and stiffness facilitates easier melt processing. |

Photo-cross-linkable polymer systems, which solidify or "cure" upon exposure to light, are used in a variety of applications, including coatings, adhesives, and 3D printing. The formulation of these systems often requires the use of surfactants to emulsify or disperse the various components, such as monomers, photoinitiators, and other additives, in a stable manner.

Nonionic surfactants can play a crucial role in the emulsion polymerization of these systems, helping to control particle size and maintain the stability of the latex. colonialchem.com While direct evidence for the use of this compound in these systems is scarce, its surfactant properties make it a plausible candidate. Furthermore, in systems involving the photo-cross-linking of PEG-based hydrogels, a compatible surfactant or plasticizer can influence the network formation and the final properties of the hydrogel, such as its swelling ratio and mechanical strength. mdpi.com The presence of a hydroxyl group in this compound could also potentially participate in certain cross-linking reactions, integrating it into the polymer network.

Specialized Solvent and Process Aid Applications

The unique molecular structure of this compound, which combines a hydrophilic di(ethylene glycol) moiety with a lipophilic octanoate tail, underpins its utility as a specialized solvent and process aid.

Solvent Properties in Organic Synthesis and Reaction Media

While specific research detailing the use of this compound as a primary solvent in organic synthesis is not extensively documented, its chemical structure suggests potential advantages as a reaction medium. The presence of both polar (ether and hydroxyl groups) and non-polar (alkyl chain) functionalities allows it to act as a bridge between reactants of differing polarities, potentially enhancing reaction rates and yields. Its amphiphilic nature could be particularly beneficial in biphasic reactions or for dissolving a wide range of starting materials and catalysts.

Table 1: Inferred Solvent Properties of this compound

| Property | Inferred Characteristic | Rationale |

|---|---|---|

| Polarity | Moderately polar | Presence of ether and hydroxyl groups. |

| Solubilizing Power | Broad-spectrum | Capable of dissolving both hydrophilic and lipophilic compounds. |

| Boiling Point | High | Expected due to the glycol ether and ester structure, suitable for high-temperature reactions. |

| Reactivity | Potential for hydrolysis | The ester linkage may be susceptible to cleavage under strong acidic or basic conditions. |

Role as a Chemical Process Component (e.g., in Biodiesel Production)

There is currently no direct scientific literature indicating the use of this compound as a process component in biodiesel production. The standard biodiesel process involves the transesterification of triglycerides. However, the properties of this compound suggest a hypothetical role as a co-solvent or additive. Its ability to solubilize both the non-polar triglycerides and the polar alcohol (methanol or ethanol) could potentially improve the efficiency of the transesterification reaction. Furthermore, its surfactant-like properties might aid in the separation of the biodiesel and glycerol phases after the reaction is complete. Further research is needed to validate these potential applications.

Contributions to Advanced Delivery Systems and Formulations

The amphiphilic nature of this compound makes it a molecule of interest in the field of advanced drug delivery and formulation science, particularly in the context of PEGylation and self-assembling systems.

Incorporation into Lipopolyplexes for Nucleic Acid Delivery

There is no specific evidence of this compound being used in lipopolyplexes for nucleic acid delivery. However, its structure is analogous to short-chain PEGylated lipids that are commonly used in such formulations. Lipopolyplexes are self-assembled nanoparticles designed to deliver genetic material like DNA and RNA into cells. The inclusion of PEGylated lipids is crucial for their in vivo stability and efficacy.

The di(ethylene glycol) portion of this compound can provide a "stealth" characteristic to the lipopolyplex, creating a hydrophilic shield that reduces recognition by the immune system and prolongs circulation time. The octanoate tail would serve to anchor the molecule within the lipid bilayer of the nanoparticle.

Table 2: Potential Roles of this compound in Lipopolyplexes

| Function | Mechanism |

|---|---|

| Steric Stabilization | The hydrophilic di(ethylene glycol) chains form a protective layer on the nanoparticle surface, preventing aggregation. |

| Prolonged Circulation | The "stealth" effect minimizes uptake by the reticuloendothelial system, increasing the time the lipopolyplex can reach its target. |

| Modulation of Physicochemical Properties | The incorporation of this molecule can influence the size, charge, and stability of the lipopolyplex. |

Functional Roles in Pharmaceutical Excipient Formulations

While not explicitly documented as a pharmaceutical excipient, the properties of this compound align with the functional requirements of several excipient categories. Its amphiphilic character suggests its utility as a non-ionic surfactant, emulsifier, and solubilizing agent.

In pharmaceutical formulations, it could be used to:

Enhance the solubility of poorly water-soluble drugs , thereby improving their bioavailability.

Stabilize emulsions and suspensions , preventing phase separation and ensuring uniform drug distribution.

Act as a penetration enhancer in topical and transdermal formulations, facilitating the transport of active pharmaceutical ingredients across the skin barrier.

Participation in Self-Assembly Phenomena and Nanocapsule Formation

The amphiphilic structure of this compound inherently predisposes it to self-assembly in aqueous environments. Above a certain concentration, these molecules can spontaneously organize into supramolecular structures such as micelles or vesicles. This behavior is foundational to the formation of nanocapsules for drug delivery.

The hydrophobic octanoate tails would form the core of a micelle or the inner leaflet of a vesicular bilayer, creating a compartment suitable for encapsulating lipophilic drugs. The hydrophilic di(ethylene glycol) heads would form the outer corona, interfacing with the aqueous medium and providing stability to the nanostructure. The formation of these nanocapsules can protect the encapsulated drug from degradation and control its release profile. Although direct studies on this compound are lacking, the principles of self-assembly for similar PEGylated lipids are well-established and suggest a strong potential for this compound in the field of nanotechnology-based drug delivery.

Advancements in Material Science: The Role of this compound in Sustainable Chemical Technologies

The pursuit of sustainable and bio-based chemical technologies has led researchers to explore innovative compounds that can serve as building blocks for environmentally friendly materials. Among these, this compound, a chemical compound with promising characteristics, is emerging as a key player in the development of biodegradable polymers and the integration of green chemistry principles into industrial processes.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 2-(2-Hydroxyethoxy)ethyl octanoate (B1194180) from reaction mixtures or sample matrices and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and semi-volatile compounds like 2-(2-Hydroxyethoxy)ethyl octanoate. For effective analysis, derivatization of the terminal hydroxyl group is often necessary to increase volatility and improve chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

The GC separation would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane column. The temperature program would be optimized to ensure adequate separation from impurities. The mass spectrometer detector then provides information on the molecular weight and fragmentation pattern of the derivatized compound, allowing for its unambiguous identification.

Table 1: Predicted GC-MS Parameters for the TMS-derivative of this compound

| Parameter | Value |

| Column | 5% Phenyl-polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature of 100°C, ramped to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 290 (for the TMS derivative) |

The fragmentation pattern in the mass spectrum would be expected to show characteristic ions corresponding to the loss of specific fragments, aiding in structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantitative analysis of this compound, particularly due to its non-volatile nature and the presence of a chromophore not ideal for UV detection, often necessitating the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). A reversed-phase HPLC method would be the most common approach.

A C18 or C8 column would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient or isocratic elution would be optimized to achieve good resolution and peak shape. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. A similar compound, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl octanoate, can be analyzed by a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Table 2: Typical HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method validation would be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the quantitative data.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the octanoate chain and the diethylene glycol moiety. The chemical shifts, integration values, and splitting patterns would be consistent with the proposed structure. For instance, the triplet at approximately 0.9 ppm would correspond to the terminal methyl group of the octanoate chain, while the multiplets in the range of 3.6-4.2 ppm would be characteristic of the methylene (B1212753) protons in the diethylene glycol unit.

¹³C NMR: The carbon-13 NMR spectrum would display a specific number of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift of around 174 ppm. The carbons of the diethylene glycol moiety would resonate in the 60-72 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH₃ (octanoate) | 0.88 (t) | 14.1 |

| -(CH₂)₅- | 1.2-1.4 (m) | 22.6, 25.0, 29.1, 29.2, 31.7 |

| -CH₂-C=O | 2.32 (t) | 34.3 |

| C=O | - | 173.8 |

| -O-CH₂-CH₂-O- | 4.23 (t) | 64.1 |

| -O-CH₂-CH₂-O- | 3.75 (t) | 69.1 |

| -O-CH₂-CH₂-OH | 3.69 (t) | 61.7 |

| -O-CH₂-CH₂-OH | 3.60 (t) | 72.4 |

| -OH | variable | - |

t = triplet, m = multiplet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit key absorption bands confirming its structure.

A strong absorption band is expected around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.net The presence of the hydroxyl group would be confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1250 and 1050 cm⁻¹. The aliphatic C-H stretching vibrations of the octanoate chain would be observed around 2925 and 2855 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |

| C-H (Alkyl) | Stretching | 2955-2850 |

| C=O (Ester) | Stretching | ~1740 (strong) |

| C-O (Ester) | Stretching | 1250-1150 |

| C-O (Ether & Alcohol) | Stretching | 1150-1050 |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which is crucial for its identification. For this compound (molar mass: 232.32 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) at m/z 232.

The fragmentation pattern under electron ionization (EI) would be expected to arise from the cleavage of the ester bond and fragmentation within the diethylene glycol chain. Key fragments would likely include ions corresponding to the octanoyl cation (m/z 127) and fragments arising from the diethylene glycol moiety. The presence of these characteristic fragments provides strong evidence for the proposed structure.

Table 5: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment |

| 232 | [M]⁺ (Molecular Ion) |

| 127 | [CH₃(CH₂)₆CO]⁺ (Octanoyl cation) |

| 105 | [HO(CH₂)₂O(CH₂)₂]⁺ |

| 87 | [CH₂(CH₂)₂O(CH₂)₂]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

Advanced Characterization in Polymer Science (e.g., thermal, rheological, morphological studies)

The incorporation of this compound into a polymer backbone, for instance in polyesters or polyurethanes, would necessitate a thorough characterization of its impact on the material's bulk properties. This is achieved through a suite of advanced analytical techniques.

Thermal Studies: The thermal stability and phase behavior of polymers are critical indicators of their processing conditions and end-use performance.

Thermogravimetric Analysis (TGA): This technique would be employed to determine the decomposition temperature of a polymer containing this compound. By monitoring the weight loss of a sample as a function of temperature, one could ascertain the onset of thermal degradation, the temperature of maximum degradation rate, and the residual char yield. This data is vital for establishing the upper temperature limit for processing and application.

Differential Scanning Calorimetry (DSC): DSC is instrumental in identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For a polymer incorporating this compound, the Tg would indicate the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of a flexible ether and ester linkages from the octanoate moiety would be expected to influence the Tg, likely lowering it and imparting greater flexibility to the polymer chain.

Rheological Studies: Rheology is the study of the flow and deformation of materials. For polymers, rheological properties are paramount for understanding their processability (e.g., in extrusion or injection molding) and their mechanical behavior in solid form.

Melt Rheology: Using a rotational rheometer, the viscosity of the molten polymer could be measured as a function of shear rate and temperature. This would reveal whether the polymer exhibits Newtonian or non-Newtonian (shear-thinning) behavior, which is crucial for optimizing processing parameters.

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the solid polymer by applying an oscillatory force. This analysis yields the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response. A plot of these moduli and the damping factor (tan δ) against temperature can reveal the Tg and other relaxation events related to the mobility of the polymer chains containing the this compound unit.

Morphological Studies: The morphology, or microstructure, of a polymer has a profound impact on its physical and mechanical properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques would be used to visualize the surface and bulk morphology of the polymer. For instance, in a polymer blend or a semi-crystalline polymer, SEM and TEM could reveal the phase separation, domain sizes, and the structure of crystalline lamellae.

Without specific research data, any tables or detailed findings would be speculative. The scientific community has yet to publish in-depth studies on the advanced characterization of polymers derived from this compound that would allow for a more detailed exposition.

Biochemical and Biological Interactions Non Clinical Focus

Investigation of Enzymatic Degradation Pathways for Polyether-Esters

The primary pathway for the biochemical degradation of 2-(2-Hydroxyethoxy)ethyl octanoate (B1194180) is expected to be enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, particularly lipases and esterases, which are ubiquitous in biological systems.

The proposed enzymatic degradation of 2-(2-Hydroxyethoxy)ethyl octanoate would yield octanoic acid and diethylene glycol as the primary metabolites. The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate. nih.govresearchgate.net This intermediate is then hydrolyzed by water, releasing the fatty acid and regenerating the active enzyme. researchgate.nettandfonline.com

The general mechanism can be summarized as follows:

Binding: this compound binds to the active site of a lipase (B570770) or esterase.

Acylation: The enzyme's active site serine attacks the ester, forming a tetrahedral intermediate which then collapses to release diethylene glycol and form an octanoyl-enzyme complex. nih.gov

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme complex, releasing octanoic acid and regenerating the free enzyme. tandfonline.com

Studies on various octanoate esters and other polyether-esters support this predicted pathway. Lipases, such as those from Candida species, are known to efficiently catalyze the hydrolysis and synthesis of a variety of esters, including those with short to medium-chain fatty acids like octanoate. mdpi.comnih.gov The efficiency of this hydrolysis can be influenced by factors such as the chain length of the fatty acid and the nature of the alcohol moiety.

| Enzyme Class | Predicted Action on this compound | Resulting Products | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| Lipases (e.g., from Pseudomonas, Candida) | Hydrolysis of the ester linkage | Octanoic acid and Diethylene glycol | Known to hydrolyze a wide range of esters, including octanoate esters and polyether-esters. mdpi.comresearchgate.net |

| Esterases | Hydrolysis of the ester linkage | Octanoic acid and Diethylene glycol | Broad specificity for ester bonds. |

| Cutinases | Potential hydrolysis of the ester linkage | Octanoic acid and Diethylene glycol | Demonstrated activity on polyester-polyurethanes. |

Role in Biochemical Systems and Metabolite Research

Currently, there is no documented evidence of this compound serving as a standard biochemical reagent or being identified as a structural motif in naturally occurring metabolites. However, its amphiphilic nature—possessing both a hydrophobic alkyl chain and a hydrophilic polyether head—makes it a candidate for such roles.

Compounds with similar structures, like ethyl octanoate, are utilized as biochemical reagents. The combination of an ether and ester linkage in one molecule offers specific chemical properties that could be exploited. For instance, the polyether chain can confer water solubility and biocompatibility, while the octanoate tail provides lipophilicity. This dual character is a feature of many molecules used to probe biological systems.

Theoretically, this compound could be functionalized to create biochemical tools:

Probes for Enzymatic Activity: By modifying the octanoate or diethylene glycol moiety with a fluorescent or chromogenic reporter group, the molecule could be used to assay lipase or esterase activity. Cleavage of the ester bond would release the reporter, leading to a measurable signal.

Building Block for Surfactants and Drug Delivery Vehicles: The amphiphilic properties are suitable for the formation of micelles or for incorporation into liposomes. Polyether-based surfactants are widely used in biomedical and pharmaceutical applications.

While not a known natural metabolite itself, the components of this compound are common in biochemistry. Octanoic acid is a medium-chain fatty acid involved in various metabolic pathways. Polyethylene glycol (of which diethylene glycol is a small oligomer) is a well-known biocompatible polymer used extensively in drug delivery and other biomedical applications.

Interplay with Cellular Components and Biological Environments

The interaction of this compound with cellular components, particularly cell membranes, is dictated by its amphipathic structure. Such molecules can interact with and even integrate into the lipid bilayers of cell membranes. youtube.com

The hydrophobic octanoate tail can intercalate into the hydrophobic core of the lipid bilayer, while the hydrophilic diethylene glycol headgroup would remain oriented towards the aqueous environment at the membrane surface. This interaction can influence the physical properties of the membrane. Studies comparing lipids with ether versus ester linkages have shown that these linkages can affect bilayer structure, thickness, and permeability. nih.govnih.gov Specifically, ether-linked lipids can lead to stiffer and thicker membranes compared to their ester-linked counterparts. nih.gov

The presence of both ether and ester functionalities in this compound suggests a complex interaction with cell membranes that could modulate their fluidity and permeability. The ester bond is more susceptible to chemical and enzymatic hydrolysis compared to the more stable ether linkages. nih.gov

Cellular uptake of amphiphilic molecules can occur through various mechanisms, including passive diffusion and endocytosis. nih.govnih.gov Gold nanoparticles coated with ester-headed PEG ligands have demonstrated enhanced cellular uptake compared to those with ether-headed ligands, suggesting that the ester functionality can play a role in cellular internalization. rsc.org It is plausible that this compound could be internalized by cells, where it would then be subject to enzymatic degradation by intracellular esterases. The release of octanoic acid within the cell could then have further metabolic consequences.

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Behavior

No dedicated studies employing molecular dynamics (MD) simulations to investigate the conformational landscape or the self-assembly behavior of 2-(2-Hydroxyethoxy)ethyl octanoate (B1194180) could be located. Such studies would be valuable for understanding how the molecule behaves in different environments, for instance, its aggregation in aqueous solutions to form micelles or its orientation at interfaces, which is crucial for its application as a nonionic surfactant. However, specific research detailing force field parameters, simulation protocols, and resulting trajectories for this compound is not present in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no evidence of published research utilizing quantum chemical methods, such as Density Functional Theory (DFT), to analyze the electronic structure of 2-(2-Hydroxyethoxy)ethyl octanoate. These calculations would provide insights into molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which are fundamental for predicting the molecule's reactivity, stability, and potential interaction sites. Without such studies, a quantitative description of its electronic properties remains undetermined.

In Silico Modeling of Enzymatic Reaction Mechanisms and Substrate Binding

While the enzymatic synthesis of esters using lipases is a broad area of research, specific in silico models detailing the reaction mechanism or substrate binding of this compound with an enzyme were not found. Computational studies in this area would typically involve molecular docking to predict the binding pose of the substrates (octanoic acid and diethylene glycol) within an enzyme's active site, followed by quantum mechanics/molecular mechanics (QM/MM) simulations to elucidate the catalytic pathway. The absence of such research for this particular ester means that its specific interactions at an enzymatic level have not been computationally modeled.

Predictive Modeling for Material Properties and Formulations

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies, specifically developed for or including this compound, are not available in the public domain. These models are essential for correlating the molecular structure of the compound with its macroscopic properties (e.g., viscosity, solvency, cloud point) and for optimizing its use in various formulations. The lack of such models indicates a gap in the computational prediction of this compound's performance characteristics.

Emerging Research Directions and Future Perspectives

Innovations in Green Synthesis and Biocatalysis for Polyether Esters

The chemical industry is increasingly shifting away from conventional synthesis methods that rely on harsh conditions and hazardous materials, moving towards more environmentally benign alternatives. For polyether esters like 2-(2-Hydroxyethoxy)ethyl octanoate (B1194180), this trend is manifesting in the exploration of green synthesis routes and biocatalysis.

A significant area of innovation lies in the development of novel catalysts for esterification reactions. Recently, chemists have developed innovative catalysts composed of rhodium (Rh) and ruthenium (Ru) bimetallic oxide clusters. labmanager.com These nanocatalysts, with a mean diameter of just 1.2 nm, have demonstrated exceptional activity in cross-coupling reactions using molecular oxygen as the sole oxidant. labmanager.com This approach is highly attractive as oxygen is abundant, non-toxic, and the only byproduct of the reaction is water, representing a much greener and more sustainable process for producing esters. labmanager.com

| Synthesis Method | Key Innovations & Advantages | Relevant Research Findings |

| Green Catalysis | Development of noble metal bimetallic oxide nanocatalysts (e.g., RhRuOx/C). labmanager.com | Utilizes molecular oxygen as a benign oxidant, with water as the only byproduct. labmanager.com |

| Biocatalysis | Use of immobilized lipases (e.g., Novozym 435). nih.govresearchgate.net | Operates under mild conditions, shows high selectivity, reduces reaction times (especially with ultrasound), and allows for catalyst recycling. nih.govresearchgate.net |

Expansion of Applications in Specialty Chemicals and Advanced Functional Materials

While polyether esters have established applications, ongoing research is focused on expanding their use in high-value specialty chemicals and advanced functional materials. The unique combination of a flexible polyether backbone and a terminal ester group in 2-(2-Hydroxyethoxy)ethyl octanoate makes it a versatile building block for new materials.

In the realm of specialty chemicals, polyether esters are valued for their properties as emulsifiers, wetting agents, dispersants, and lubricants. njchm.comnjchm.com For example, specific polyether structures are used in the formulation of low-foaming detergents, as defoamers in industrial processes like papermaking, and as emulsifiers in the polymerization of vinyl acetate. njchm.commhsurfactants.com The specific structure of this compound suggests its potential utility in these areas, and further research could optimize its performance for specific applications.

A particularly exciting area of research is the incorporation of polyether esters into advanced functional materials. Polyether polyols, the precursors to polyether esters, are fundamental components in the production of polyurethanes. xuanshengpu.com These polyurethanes can be formulated into a wide range of materials, including flexible and rigid foams, coatings, adhesives, and elastomers. xuanshengpu.com Recent research has focused on developing "smart" polyurethanes with properties like self-healing. For instance, polyurethane nanocomposites incorporating graphene have demonstrated the ability to completely heal a cut after being heated, showcasing their potential for durable and reusable materials. mdpi.com Furthermore, the introduction of dynamic covalent bonds or non-covalent interactions, such as hydrogen bonds, can impart intrinsic self-healing properties to polyurethane elastomers. mdpi.com The integration of this compound into such polymer networks could modulate properties like flexibility, hydrophilicity, and compatibility with other components.

Another cutting-edge application is in the field of energetic materials. Nitrate ester plasticized polyether (NEPE) is a type of solid propellant used in rocket motors. mdpi.com These materials are highly filled particulate composites where a viscoelastic binder encapsulates energetic constituents. mdpi.com The performance and stability of these propellants are critically dependent on the mechanical properties of the binder. mdpi.com The polyether ester structure could potentially be modified and utilized in the development of new binders with tailored properties for such high-performance applications.

| Application Area | Potential Role of this compound | Emerging Research Trends |

| Specialty Chemicals | Emulsifier, dispersant, wetting agent, lubricant. njchm.comnjchm.com | Development of high-performance, biodegradable formulations for detergents, coatings, and industrial processes. njchm.commhsurfactants.com |

| Advanced Polymers | Monomer or additive for creating functional polyurethanes. xuanshengpu.com | Design of self-healing materials, smart coatings, and flexible electronics. mdpi.com |

| Energetic Materials | Component of advanced binder systems for solid propellants. mdpi.com | Enhancing mechanical performance and stability of propellants through novel binder chemistry. mdpi.com |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biotechnology

The future development and application of this compound and related polyether esters will be heavily reliant on interdisciplinary research that bridges chemistry, materials science, and biotechnology.

The synergy between chemistry and biotechnology is evident in the push for biocatalytic synthesis routes. nih.gov Understanding the enzymatic mechanisms and optimizing reaction conditions requires a deep knowledge of both chemical engineering and molecular biology. The goal is to create efficient and scalable bioprocesses for producing specialty chemicals like this compound.

The collaboration between chemistry and materials science is crucial for designing and fabricating novel materials with tailored properties. By chemically modifying the structure of this compound and incorporating it into polymer matrices, materials scientists can develop advanced materials with enhanced flexibility, adhesion, thermal stability, and other desirable characteristics. researchgate.net The synthesis of poly(ether urethane)-based cyanate (B1221674) ester resins, for example, has led to polymers with improved thermal and adhesion properties for use in laminating adhesives and as toughening agents in epoxy systems. researchgate.net

Furthermore, the intersection of all three fields—chemistry, materials science, and biotechnology—opens up possibilities for the development of biocompatible and biodegradable materials for biomedical applications. For instance, polyethers are known for their low toxicity and are used as excipients in pharmaceutical formulations. njchm.com This biocompatibility, combined with the potential for creating functional polymers, could lead to the use of this compound in drug delivery systems, tissue engineering scaffolds, and medical device coatings.

The convergence of these scientific disciplines is essential for unlocking the full potential of polyether esters. Future research will likely focus on computational modeling to predict material properties, high-throughput screening of biocatalysts, and the development of advanced characterization techniques to understand structure-property relationships at the molecular level.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Hydroxyethoxy)ethyl octanoate, and what reaction conditions optimize yield and purity?

- Methodology : The compound can be synthesized via esterification between octanoic acid and 2-(2-hydroxyethoxy)ethanol. Acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions are commonly used to drive the reaction to completion. Continuous removal of water (e.g., via a Dean-Stark trap) improves yield. Post-synthesis purification involves distillation or column chromatography to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm ester formation (e.g., carbonyl resonance at ~170 ppm in C NMR) and ether linkages.

- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1100–1250 cm (C-O ester/ether stretches) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolysis kinetics of this compound under varying physiological conditions?

- Experimental Design :

- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 2–10) at 37°C. Monitor ester degradation via HPLC or UV-Vis spectroscopy at 210–220 nm (ester bond absorbance).

- Temperature Effects : Use Arrhenius plots to determine activation energy by varying temperatures (25–60°C).

- Enzymatic Hydrolysis : Test esterase-mediated hydrolysis using porcine liver esterase or human serum, quantifying liberated octanoic acid via titration .

Q. What analytical approaches are suitable for resolving contradictions in reported solubility data of this compound across different solvent systems?

- Methodology :

- Solubility Screening : Use shake-flask method in polar (water, ethanol) and nonpolar solvents (hexane, chloroform). Quantify solubility via gravimetric analysis or NMR.

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict compatibility with solvents.

- Molecular Dynamics Simulations : Model solvent-solute interactions to explain discrepancies (e.g., hydrogen bonding with ether/ester groups) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Risk Mitigation :

- Inhalation : Use fume hoods or respiratory protection (e.g., NIOSH-approved masks) during volatile steps .

- Dermal Exposure : Wear nitrile gloves and lab coats; the compound may cause irritation based on structural analogs like 2-(2-hydroxyethoxy)ethyl acetate .

- Environmental Precautions : Avoid discharge into waterways; use closed systems to prevent contamination .

Advanced Applications

Q. What methodologies are employed to evaluate the potential of this compound as a component in drug delivery systems?

- Methodology :

- Lipid Nanoparticle Formulation : Incorporate the compound into lipid bilayers and assess encapsulation efficiency of hydrophobic drugs (e.g., paclitaxel) via dialysis or centrifugal filtration.

- Biocompatibility Testing : Conduct cytotoxicity assays (MTT or LDH) on cell lines (e.g., HEK293) to evaluate safety.

- Controlled Release Studies : Monitor drug release in simulated physiological fluids (e.g., PBS with 0.1% Tween 80) using LC-MS .

Data Analysis and Reproducibility

Q. How can researchers address variability in reaction yields during scale-up synthesis of this compound?

- Troubleshooting :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., catalyst concentration, reaction time).

- Byproduct Analysis : Employ GC-MS to detect side products (e.g., acetylated derivatives) formed during incomplete esterification .

- Purification Validation : Compare distillation vs. chromatographic methods using purity metrics (e.g., area% in HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.